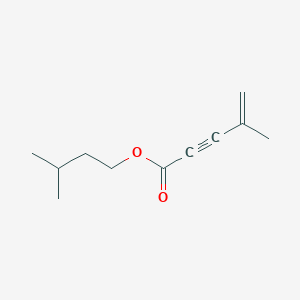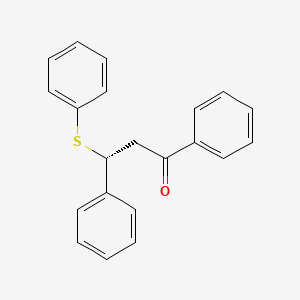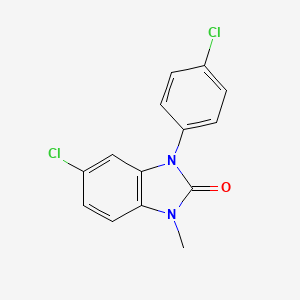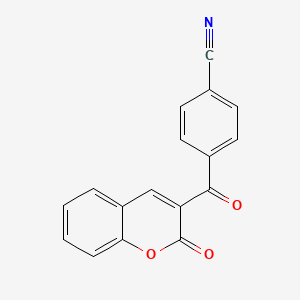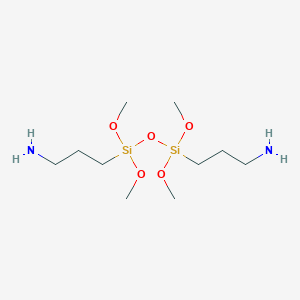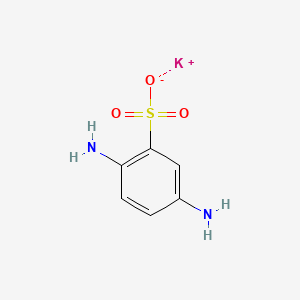
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt is a chemical compound with the molecular formula C6H7KN2O3S. It is a derivative of benzenesulfonic acid, where two amino groups are substituted at the 2 and 5 positions of the benzene ring, and the sulfonic acid group is neutralized with potassium. This compound is known for its applications in dye synthesis and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 2,5-diamino-, monopotassium salt typically involves the sulfonation of 2,5-diaminobenzene. The process begins with the nitration of benzene to form dinitrobenzene, followed by reduction to yield 2,5-diaminobenzene. This intermediate is then subjected to sulfonation using concentrated sulfuric acid to produce 2,5-diaminobenzenesulfonic acid. Finally, the sulfonic acid is neutralized with potassium hydroxide to form the monopotassium salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for nitration, reduction, and sulfonation steps, followed by crystallization and purification to obtain the final product. The reaction conditions are optimized to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The sulfonic acid group can participate in substitution reactions to form sulfonamides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like thionyl chloride and ammonia are employed for substitution reactions.
Major Products
Oxidation: Formation of 2,5-dinitrobenzenesulfonic acid.
Reduction: Regeneration of 2,5-diaminobenzenesulfonic acid.
Substitution: Formation of sulfonamides and sulfonyl chlorides.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and other complex organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of benzenesulfonic acid, 2,5-diamino-, monopotassium salt involves its interaction with molecular targets through its amino and sulfonic acid groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and other biomolecules, influencing their activity and stability. The compound can also participate in redox reactions, altering the oxidative state of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Lacks the amino groups, making it less reactive in certain chemical reactions.
2,4-Diaminobenzenesulfonic acid: Similar structure but with amino groups at different positions, affecting its reactivity and applications.
4,4’-Diaminostilbene-2,2’-disulfonic acid: Contains additional sulfonic acid groups, used in different industrial applications
Uniqueness
Benzenesulfonic acid, 2,5-diamino-, monopotassium salt is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amino and sulfonic acid groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields .
Eigenschaften
CAS-Nummer |
77847-12-2 |
|---|---|
Molekularformel |
C6H7KN2O3S |
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
potassium;2,5-diaminobenzenesulfonate |
InChI |
InChI=1S/C6H8N2O3S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
WRFPRPDYXWUOEK-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)[O-])N.[K+] |
Verwandte CAS-Nummern |
88-45-9 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Bromo(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B14438211.png)
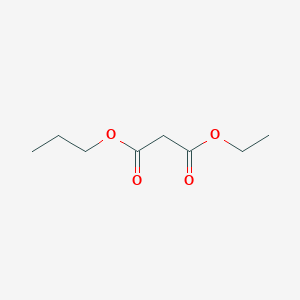
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B14438226.png)
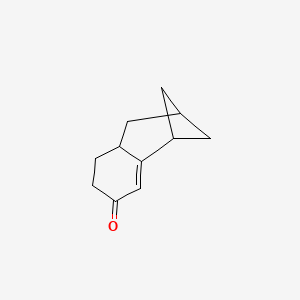
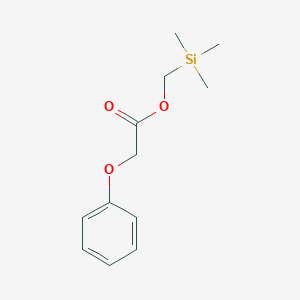

![2-ethoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-1,3-benzothiazol-6-amine;oxalic acid](/img/structure/B14438254.png)
![2,4-Pentanedione, 3-[(diethylamino)methylene]-1,1,1,5,5,5-hexafluoro-](/img/structure/B14438261.png)
![N-[8-(2-Hydroxyethanesulfonyl)naphthalen-2-yl]acetamide](/img/structure/B14438271.png)
